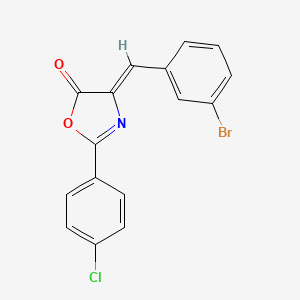![molecular formula C17H16FN3OS B5973727 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5973727.png)
5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole, also known as FTO, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields.
科学的研究の応用
5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole has been shown to have potent antitumor activity and is being investigated as a potential treatment for cancer. It has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects:
5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation, and to induce apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the advantages of 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole for lab experiments is its potent activity against cancer cells, bacteria, and fungi. This makes it a valuable tool for researchers investigating the mechanisms of these diseases and developing new treatments. However, one of the limitations of 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole is its complex synthesis method, which requires specialized equipment and expertise.
将来の方向性
There are many potential future directions for research on 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole. One area of interest is in the development of new drugs for the treatment of cancer, bacterial, and fungal infections. Another area of interest is in the development of new methods for synthesizing 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole that are more efficient and cost-effective. Additionally, researchers are exploring the potential of 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole for use in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its complex synthesis method and potent activity against cancer cells, bacteria, and fungi make it a valuable tool for researchers investigating the mechanisms of these diseases and developing new treatments. Despite its limitations, 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole holds great promise for the future of scientific research.
合成法
The synthesis of 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole involves several steps, including the preparation of the starting materials, the formation of the pyrrolidine ring, and the introduction of the thienyl and oxadiazole groups. The process is complex and requires specialized equipment and expertise. Researchers have developed various methods to synthesize 5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis.
特性
IUPAC Name |
5-[[3-(2-fluorophenyl)pyrrolidin-1-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS/c18-14-5-2-1-4-13(14)12-7-8-21(10-12)11-16-19-17(20-22-16)15-6-3-9-23-15/h1-6,9,12H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYXSDPIKDEORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2F)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-(2-Fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)
![[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5973659.png)

![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)

![methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)
![4-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5973684.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone](/img/structure/B5973689.png)
![3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5973690.png)
![[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol](/img/structure/B5973708.png)
![6-(4-ethylphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5973714.png)
![1,1'-[(2,3-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5973719.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-tert-butylphenyl)-1,3-cyclohexanedione](/img/structure/B5973732.png)
![2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol](/img/structure/B5973736.png)